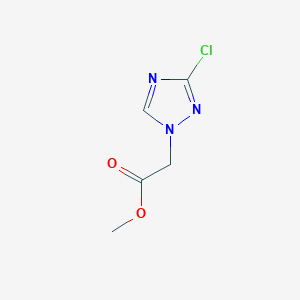

methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

Beschreibung

BenchChem offers high-quality methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUOBKMEIQMTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate"

An In-Depth Technical Guide to the Synthesis of Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

Abstract

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of more complex pharmacologically active molecules. The 1,2,4-triazole core is a privileged scaffold known for its diverse biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this target compound, focusing on the critical N-alkylation of 3-chloro-1H-1,2,4-triazole. We will dissect the strategic considerations, with a particular emphasis on addressing the inherent challenge of regioselectivity. This document furnishes a detailed, field-proven experimental protocol, explains the causality behind procedural choices, and offers robust methods for characterization, quality control, and troubleshooting, intended for researchers, chemists, and professionals in pharmaceutical development.

Introduction: Strategic Importance

The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique chemical properties.[3][4] Its aromaticity, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of therapeutic agents.[5] Triazole-containing compounds exhibit a vast spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7] Well-known drugs such as the antifungals fluconazole and itraconazole, and the anxiolytic alprazolam, feature this core structure, underscoring its significance in modern medicine.[2][7]

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate: A Versatile Intermediate

The title compound, methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate, combines the stable triazole core with two reactive functional handles: a chloro group on the triazole ring and a methyl ester. The chloro-substituent can be displaced via nucleophilic aromatic substitution, while the ester can be hydrolyzed or otherwise modified. This dual functionality makes it a highly versatile synthon for elaborating molecular complexity, enabling its use in the construction of diverse compound libraries for drug discovery. The primary challenge in its synthesis is not the formation of the C-N bond itself, but directing the alkylation to the desired N1 position of the triazole ring.

Synthetic Strategy and the Regioselectivity Challenge

The most direct and atom-economical approach to synthesizing methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is the direct N-alkylation of 3-chloro-1H-1,2,4-triazole with an appropriate C2 synthon, such as methyl chloroacetate.

Retrosynthetic Pathway

The retrosynthetic analysis is straightforward, disconnecting the bond between the triazole N1 nitrogen and the adjacent methylene carbon. This reveals the two primary starting materials.

Caption: Regioselectivity in the N-alkylation of 3-chloro-1H-1,2,4-triazole.

Core Synthesis Protocol

This protocol describes a robust method for the regioselective synthesis of the target compound, optimized to favor the N1 isomer.

Materials and Reagents

| Reagent | Formula | Mol. Wt. ( g/mol ) | CAS No. | Key Hazards |

| 3-chloro-1H-1,2,4-triazole | C₂H₂ClN₃ | 103.51 | 6818-99-1 | Acute toxicity (oral), Skin irritation, Eye irritation |

| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 96-34-4 | Flammable liquid, Toxic if swallowed, Causes severe skin burns and eye damage, Lachrymator |

| Potassium Carbonate (K₂CO₃), Anhydrous | K₂CO₃ | 138.21 | 584-08-7 | Skin irritation, Serious eye irritation |

| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Flammable liquid, Harmful if inhaled, Reproductive toxicity |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, Causes serious eye irritation |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Not hazardous |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Not hazardous |

Step-by-Step Experimental Methodology

Caption: Step-by-step experimental workflow for the synthesis.

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of triazole).

-

Initial Stirring: Stir the resulting suspension under a nitrogen atmosphere at room temperature (20-25°C) for 30 minutes. This allows for the formation of the potassium salt of the triazole.

-

Reagent Addition: Slowly add methyl chloroacetate (1.1 eq) dropwise to the suspension using a syringe. An exothermic reaction may be observed; maintain the internal temperature below 30°C, using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (typically 4-8 hours).

-

Work-up (Quench): Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-water (approx. 10x the volume of DMF used).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 10 volumes) and then with saturated brine solution (1 x 10 volumes) to remove residual DMF and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate.

Causality Behind Experimental Choices

-

Base (K₂CO₃): Anhydrous potassium carbonate is a moderately strong, non-nucleophilic base. It is sufficient to deprotonate the triazole (pKa ≈ 10.26) without promoting hydrolysis of the methyl ester or reacting with the alkyl halide itself. [4]Using a stronger base like sodium hydride (NaH) could also be effective but requires more stringent anhydrous conditions.

-

Solvent (Anhydrous DMF): DMF is a polar aprotic solvent that readily dissolves the triazole salt and promotes the SN2 reaction mechanism by solvating the potassium cation, leaving the triazole anion more nucleophilic. Anhydrous conditions are critical to prevent hydrolysis of the chloroacetate.

-

Stoichiometry (Slight Excess of Alkylating Agent): A slight excess (1.1 eq) of methyl chloroacetate ensures complete consumption of the more valuable triazole starting material. A large excess should be avoided to minimize potential di-alkylation or side reactions.

-

Temperature (50-60°C): This moderate temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is essential, with a particular focus on verifying that the desired N1 regioisomer has been formed.

| Analysis Technique | Purpose | Expected Results for Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate |

| ¹H NMR | Structural Elucidation & Isomer ID | - A singlet for the C5-H of the triazole ring (approx. 8.0-8.5 ppm).- A singlet for the methylene protons (-CH₂-) (approx. 5.0-5.5 ppm).- A singlet for the methyl ester protons (-OCH₃) (approx. 3.7-3.9 ppm). |

| ¹³C NMR | Structural Confirmation | - Signals for C3 and C5 of the triazole ring (C3-Cl will be further downfield).- Signal for the methylene carbon.- Signal for the ester carbonyl carbon.- Signal for the methoxy carbon. |

| Mass Spec (MS) | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₇ClN₃O₂ (m/z ≈ 176.02), with the characteristic M+2 isotope pattern for a chlorine-containing compound. |

| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions, indicating >95% purity. Can also be used to separate and quantify any regioisomeric impurities. |

Note: The N1- and N4- isomers of alkylated 1,2,4-triazoles can sometimes be distinguished in ¹H NMR by the chemical shift of the triazole ring protons; the C5-H proton of the N1 isomer is typically deshielded compared to the C3-H/C5-H protons of the symmetric N4 isomer. [8]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive base (hydrated K₂CO₃).- Insufficient temperature.- Poor quality starting materials. | - Use freshly dried, powdered K₂CO₃.- Increase reaction temperature incrementally (e.g., to 70-80°C).- Consider a stronger base/solvent system (e.g., NaH in THF/DMF). |

| Poor Regioselectivity | - Reaction conditions favoring other isomers. | - Screen alternative solvents (e.g., acetonitrile, acetone).- Screen alternative bases (e.g., Cs₂CO₃, DBU).- Lower the reaction temperature to enhance kinetic control. |

| Formation of Byproducts | - Hydrolysis of ester or alkyl halide.- Di-alkylation. | - Ensure strictly anhydrous conditions.- Avoid a large excess of the alkylating agent.- Purify starting materials before use. |

Conclusion

The synthesis of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate via direct N-alkylation is an efficient and practical method for producing this valuable chemical intermediate. The cornerstone of a successful synthesis lies in the strategic management of reaction conditions to overcome the inherent challenge of regioselectivity. By carefully selecting a suitable base, solvent, and temperature, the reaction can be directed to preferentially yield the desired N1-alkylated product. The protocol and rationale detailed in this guide provide a solid foundation for researchers to reliably produce this compound, enabling further exploration in the fields of medicinal chemistry and drug discovery.

References

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

-

A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. (n.d.). Jetir.Org. [Link]

-

Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024). iscience.in. [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. [Link]

-

Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (2023). Organic Process Research & Development. [Link]

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). SpringerLink. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023). Frontiers in Chemistry. [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2020). Journal of Molecular Structure. [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. (2020). ResearchGate. [Link]

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). De Gruyter. [Link]

-

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate. (n.d.). Aladdin Scientific. [Link]

-

3-chloro-1-methyl-1H-1,2,4-triazole. (n.d.). PubChem. [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).

-

An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. (1998). ResearchGate. [Link]

-

The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (2010). ResearchGate. [Link]

-

Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. (2017). ResearchGate. [Link]

-

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate. (n.d.). LabSolutions. [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]

- 6. jetir.org [jetir.org]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. As a bifunctional molecule, it incorporates the biologically privileged 1,2,4-triazole scaffold, a reactive chloro substituent, and a versatile methyl ester handle. This combination makes it a valuable building block for synthesizing a diverse array of more complex molecules, including enzyme inhibitors, molecular probes, and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis with a focus on managing regioselectivity, its reactivity profile, and its potential applications in contemporary drug discovery paradigms.

The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is a cornerstone of modern medicinal chemistry, found in numerous clinically approved drugs.[1][2] Its prevalence stems from a unique combination of properties:

-

Metabolic Stability: The aromatic nature of the triazole ring imparts high stability against metabolic degradation.[3]

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.[1]

-

Dipole Moment: The arrangement of heteroatoms creates a significant dipole moment, which can contribute to binding affinity and improve pharmacokinetic properties such as solubility.

-

Bioisosterism: The 1,2,4-triazole nucleus can serve as a bioisostere for amide, ester, or carboxylic acid groups, allowing chemists to modulate a molecule's properties while retaining its biological activity.[1]

These attributes have led to the successful development of triazole-containing drugs across a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, itraconazole), antivirals, and anticancer therapies.[2][4]

Physicochemical and Structural Properties

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a solid at room temperature.[5] Its core structure consists of a 1,2,4-triazole ring substituted at the 3-position with a chlorine atom and at the 1-position with a methyl acetate group.

Structural Diagram

Caption: Chemical structure of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate.

Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ClN₃O₂ | [5] |

| Molecular Weight | 175.57 g/mol | [5] |

| Physical Form | Solid | [5] |

| CAS Number | Not broadly listed; specific to supplier catalogs. | - |

| MDL Number | MFCD18917071 | [5][6] |

| SMILES String | COC(=O)Cn1cnc(Cl)n1 | [5] |

| InChI Key | MSUOBKMEIQMTGP-UHFFFAOYSA-N | [5] |

| Storage Class | 11 - Combustible Solids | [5] |

Synthesis and Mechanistic Considerations

The most direct and common synthetic route to methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is the N-alkylation of the 3-chloro-1H-1,2,4-triazole precursor. However, a critical challenge in the alkylation of unsymmetrically substituted 1,2,4-triazoles is regioselectivity . The triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can potentially occur at any of these positions, leading to a mixture of isomers that can be difficult to separate.

Studies on the alkylation of similar 1,2,4-triazole systems have shown that the reaction conditions—particularly the choice of base and solvent—play a crucial role in directing the substitution.[7][8] Alkylation at the N1 position is often favored under basic conditions using polar aprotic solvents.[7][9] The N1-substituted product is typically the thermodynamically more stable isomer.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol

This protocol is designed to favor the formation of the desired N1-isomer, with purification steps to isolate it from other potential regioisomers.

Materials:

-

3-chloro-1H-1,2,4-triazole (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to achieve a concentration of approximately 0.5 M with respect to the starting triazole.

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add methyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to 50°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The goal is full consumption of the starting triazole.

-

Causality: Using a mild base like K₂CO₃ deprotonates the triazole, creating the triazolide anion. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. Heating gently accelerates the reaction without promoting excessive side reactions. The formation of multiple product spots on TLC is indicative of isomeric mixture formation.[5][10]

-

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Trustworthiness: This step removes the DMF and inorganic salts. Repeated extractions ensure efficient recovery of the product.

-

-

Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove any remaining DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The different regioisomers will have distinct polarities, allowing for their separation. The desired N1-isomer is typically the major product under these conditions.

-

Characterization: Collect the fractions containing the desired product, combine, and concentrate to yield pure methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate. Confirm the structure and purity using NMR, MS, and IR spectroscopy.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr) at C3: The chlorine atom on the electron-deficient triazole ring is susceptible to displacement by various nucleophiles. This allows for the introduction of diverse functionalities such as amines, thiols, or alcohols, providing rapid access to a library of 3-substituted-1,2,4-triazole derivatives.[11] This reaction is a powerful tool for structure-activity relationship (SAR) studies.

-

Ester Group Modification: The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, or reduced to the primary alcohol. This versatility allows for its use as a linker or for introducing additional points of diversity.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR (400 MHz, CDCl₃):

-

~ δ 8.0-8.2 ppm (singlet, 1H): This signal corresponds to the C5-H proton on the triazole ring. Its downfield shift is due to the aromatic and electron-withdrawing nature of the ring.

-

~ δ 5.0-5.2 ppm (singlet, 2H): This singlet represents the methylene protons (-CH₂-) of the acetate group attached to N1.

-

~ δ 3.8 ppm (singlet, 3H): This signal is from the methyl protons (-OCH₃) of the ester group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

~ δ 166-168 ppm: Carbonyl carbon (C=O) of the ester.

-

~ δ 150-155 ppm: C3 carbon bearing the chlorine atom.

-

~ δ 145-148 ppm: C5 carbon of the triazole ring.

-

~ δ 53-54 ppm: Methyl carbon (-OCH₃) of the ester.

-

~ δ 50-52 ppm: Methylene carbon (-CH₂-) of the acetate group.

-

-

FT-IR (ATR):

-

~ 1750 cm⁻¹: Strong C=O stretch from the ester carbonyl group.

-

~ 3100-3150 cm⁻¹: Weak C-H stretch from the aromatic proton on the triazole ring.

-

~ 1500-1550 cm⁻¹: C=N stretching vibrations within the triazole ring.

-

~ 1200-1250 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z 176.02, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

-

Applications in Drug Discovery and Medicinal Chemistry

The structure of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate makes it a highly valuable intermediate in pharmaceutical research.[1]

-

Scaffold for Enzyme Inhibitors: The triazole core can be elaborated by replacing the chlorine and modifying the ester to build novel inhibitors for targets such as kinases, proteases, or metabolic enzymes.[3]

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it can be used as a starting fragment in FBDD campaigns. Its ability to form key hydrogen bonds and be readily derivatized makes it an ideal candidate for fragment evolution.

-

Linker Chemistry: The carboxylic acid derivative (obtained after hydrolysis) is a common linker component in advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), where it can be used to connect a target-binding warhead to an E3 ligase-binding element.

Safety and Handling

Based on available supplier data, methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is classified as a combustible solid.[5] Standard laboratory precautions should be taken when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a versatile and synthetically valuable building block for drug discovery. Its strategic combination of a stable, biologically active triazole core with two orthogonally reactive functional groups provides chemists with a powerful platform for the efficient synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, particularly the control of regioselectivity, and its reactivity profile is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.[Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.[Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.[Link]

-

Regioselective 1H-1,2,4 Triazole alkylation. Slideshare.[Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. ResearchGate.[Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.[Link]

-

Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE.[Link]

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.[Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. ResearchGate.[Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.[Link]

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.[Link]

-

synthesis of 1,2,4 triazole compounds. ISRES.[Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. II. Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines. ResearchGate.[Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health.[Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health.[Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. ResearchGate.[Link]

-

Synthesis of Novel 1,3-Substituted 1H-[5][12][16]-Triazole-3-Thiol Derivatives. ResearchGate.[Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health.[Link]

-

1,2,4-triazoles: Synthetic strategies and pharmacological properties. ResearchGate.[Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health.[Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. National Library of Medicine.[Link]

- Preparation method of 1H-1,2,4-triazole-3-methyl formate.

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.[Link]

-

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate. LabSolutions.[Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and drug discovery is perpetually driven by the quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the heterocyclic compounds, the 1,2,4-triazole nucleus stands out as a privileged structure, forming the core of numerous approved therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant, derivative: methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate. As a senior application scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the causality behind the synthesis, characterization, and potential applications of this compound, grounded in established scientific principles.

Compound Identification and Physicochemical Properties

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a halogenated heterocyclic compound featuring a 1,2,4-triazole ring, a chloro substituent, and a methyl acetate group. The precise arrangement of these functionalities imparts specific chemical reactivity and potential biological interactions.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O₂ | [1] |

| Molecular Weight | 175.57 g/mol | [1] |

| MDL Number | MFCD18917071 | [1][2] |

| Appearance | Solid (form) | [1] |

| InChI | 1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 | [1] |

| SMILES | COC(=O)Cn1cnc(Cl)n1 | [1] |

Synthesis of Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate: A Mechanistic Approach

The synthesis of substituted 1,2,4-triazoles can be approached through various synthetic strategies. A common and effective method involves the alkylation of a pre-formed triazole ring. The following protocol is a representative, field-proven method for the synthesis of the title compound.

Rationale for Synthetic Strategy

The chosen synthetic route is a nucleophilic substitution reaction. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the final product. The key principle is the deprotonation of the 1H-1,2,4-triazole ring to generate a nucleophilic nitrogen atom, which then attacks the electrophilic carbon of methyl bromoacetate.

Detailed Experimental Protocol

Materials:

-

3-chloro-1H-1,2,4-triazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1H-1,2,4-triazole (1 equivalent) and anhydrous acetone (10 mL per gram of triazole).

-

Base Addition: While stirring, add potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to deprotonate the triazole ring, forming the triazolide anion. This is a crucial step as the anion is a much stronger nucleophile than the neutral triazole.

-

Alkylation: To the stirring suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the triazole.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate.

Analytical Characterization

Thorough characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (-OCH₃), a singlet for the methylene protons (-CH₂-), and a singlet for the proton on the triazole ring. The chemical shifts will be influenced by the electronegativity of the adjacent atoms. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, the methyl carbon, and the two distinct carbons of the triazole ring. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the triazole ring, and C-Cl stretching. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (175.57 m/z for [M]⁺), along with characteristic fragmentation patterns. |

Note: As of the last search, specific, publicly available spectral data for this compound is limited. The expected observations are based on the known chemical structure and data from analogous compounds.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of the target compound.

Potential Applications in Drug Discovery

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry. Its presence in a molecule can confer a range of biological activities.

-

Antifungal Agents: Triazoles are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

-

Anticancer Agents: Various triazole derivatives have demonstrated potent anticancer activity through diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics.

-

Antiviral and Antibacterial Agents: The triazole nucleus is also found in compounds with significant antiviral and antibacterial efficacy.

The specific combination of the chloro- and methyl acetate substituents on the 1,2,4-triazole core of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate makes it an interesting candidate for screening in these therapeutic areas. The chloro group can modulate the electronic properties of the ring and participate in halogen bonding, while the methyl acetate group provides a handle for further chemical modification or can influence solubility and cell permeability.

Conclusion

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route outlined in this guide is robust and scalable, and the analytical methods described provide a clear pathway for structural verification. Further investigation into the biological activities of this compound and its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (URL: [Link])

-

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate - LabSolutions | Lab Chemicals & Equipment. (URL: [Link])

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links - Journal of University of Anbar for Pure Science. (URL: [Link])

-

Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives - ResearchGate. (URL: [Link])

-

synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

-

3-chloro-1-methyl-1H-1,2,4-triazole - PubChem. (URL: [Link])

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google P

-

Synthesis and Screening of New[1][2][3]Oxadiazole,[1][3][4]Triazole, and[1][3][4]Triazolo - Semantic Scholar. (URL: [Link])

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society. (URL: [Link])

-

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate - LabSolutions | Lab Chemicals & Equipment. (URL: [Link])

-

Synthesis of Novel 1,3-Substituted 1H-[1][3][4]-Triazole-3-Thiol Derivatives - ResearchGate. (URL: [Link])

-

4-(4-(((1H-Benzo[d][1][2][4]triazol-1-yl)oxy)methyl) - MDPI. (URL: [Link])

Sources

A Technical Guide to the Structural Elucidation of Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing a synergistic approach that integrates multiple analytical techniques for unambiguous characterization.[1][2][3]

The structure of N-substituted triazoles is of significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] Accurate structural confirmation is a critical, non-negotiable step in the synthesis and development of new chemical entities. This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the scientific process of discovery and verification.

The Analytical Imperative: A Multi-Faceted Approach

The unambiguous determination of a molecule's structure, particularly one with isomeric possibilities like N-substituted triazoles, necessitates a multi-pronged analytical strategy. Relying on a single technique is insufficient, as each provides a unique piece of the structural puzzle. Our approach is a self-validating system where data from one method corroborates and refines the hypotheses drawn from another. The primary techniques employed in this elucidation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy.[6][7]

Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of the target compound.[6][7] This technique provides the foundational data upon which all subsequent structural deductions are built.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Conduct the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. Analyze the fragmentation pattern to identify characteristic losses.

Data Interpretation and Causality

The expected molecular formula for methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is C₅H₆ClN₃O₂. The monoisotopic mass would be calculated and compared to the experimental value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Losses |

| [M+H]⁺ | 176.0221 | 176.0225 | - |

| [M+H - CH₂O]⁺ | 146.0116 | 146.0119 | Loss of formaldehyde |

| [M+H - COOCH₃]⁺ | 117.0061 | 117.0064 | Loss of the methyl ester group |

The fragmentation pattern provides crucial clues about the molecule's connectivity. For instance, the loss of the methyl ester moiety is a strong indicator of its presence and lability.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][9] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

¹H NMR Data Interpretation

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Singlet | 1H | H-5 (Triazole) | The proton on the triazole ring is expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. |

| ~5.1 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing triazole ring and the ester group, leading to a downfield shift. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |

The absence of coupling for all signals is a key feature, indicating that there are no adjacent, non-equivalent protons. This is consistent with the proposed structure.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded. |

| ~150 | C-3 (Triazole) | The carbon atom bonded to the chlorine atom is expected to be significantly downfield. |

| ~145 | C-5 (Triazole) | The other carbon atom in the triazole ring. |

| ~53 | -OCH₃ | The methyl carbon of the ester. |

| ~50 | -CH₂- | The methylene carbon attached to the triazole nitrogen. |

The predicted chemical shifts are based on known values for similar triazole derivatives and standard chemical shift tables.[5][10]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[6][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Interpretation

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1750 | Strong | C=O stretch | Characteristic of an ester carbonyl group. |

| ~1550 | Medium | C=N stretch | Aromatic ring stretching of the triazole. |

| ~1200 | Strong | C-O stretch | Ester C-O stretching. |

| ~750 | Medium | C-Cl stretch | Carbon-chlorine bond vibration. |

The presence of a strong absorption band around 1750 cm⁻¹ is a definitive indicator of the ester functional group.[11]

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of all data points to build a cohesive and self-validating structural argument.

Caption: Workflow for integrated structure elucidation.

This workflow illustrates the logical progression from the synthesized compound through parallel analytical techniques, culminating in the integration of discrete data points to confirm the final structure.

Conclusion

The structural elucidation of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is achieved with a high degree of confidence through the synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique provides essential, non-redundant information that, when combined, offers a complete and validated picture of the molecular architecture. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of research and development in the chemical sciences.

References

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Source not specified.

-

Special Issue: Heterocyclic Compounds: Synthesis, Characterization, and Validation. (n.d.). MDPI. Retrieved from [Link]

- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC.

-

Kunz, K. A., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). ACS Omega.

-

Synthesis of N-substituted triazole based derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Markov, V. I., & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC.

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Source not specified.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of University of Anbar for Pure Science.

- A review on methods of synthesis of 1,2,4-triazole deriv

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate. (n.d.). NIH. Retrieved from [Link]

- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Source not specified.

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025). ResearchGate. Retrieved from [Link]

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.

- 1 H and 13 C NMR study of novel fused 1,2,4‐triazole heterocycles. (n.d.). Sci-Hub.

- Methyl (3-chloro-1H-1,2,4-triazol-1-yl)

-

Synthesis of Novel 1,3-Substituted 1H-[1][2][5]-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of substituted 1,2,4-Triazole and its deriv

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.). Zaporozhye Medical Journal. Retrieved from [Link]

-

3-chloro-1-methyl-1h-1,2,4-triazole. (n.d.). PubChemLite. Retrieved from [Link]

-

1H-1,2,4-Triazole-1-methanol, .alpha.,.alpha.-diethyl-3-(methylthio)-, acetate (ester). (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. rroij.com [rroij.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 9. sci-hub.st [sci-hub.st]

- 10. rsc.org [rsc.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Technical Guide to the Spectroscopic Characterization of Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, valued for its diverse biological activities.[1] Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a functionalized derivative with potential applications as a synthetic intermediate in the development of novel therapeutic agents and specialized chemical products. The precise structural elucidation of such molecules is paramount for ensuring their purity, understanding their reactivity, and establishing structure-activity relationships.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details the theoretical underpinnings for the predicted spectral features and offers insights into the experimental choices for data acquisition.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate.

The key structural features include:

-

A 1,2,4-triazole ring, which is an aromatic five-membered heterocycle.

-

A chloro substituent at the 3-position of the triazole ring.

-

An acetate group attached to the 1-position of the triazole ring via a methylene bridge.

-

A methyl ester functionality.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Singlet | 1H | H-5 (Triazole) | The proton on the triazole ring is expected to be in the aromatic region, deshielded by the ring current and adjacent nitrogen atoms. Similar triazole protons in related structures appear in this range.[2][3] |

| ~5.1 - 5.3 | Singlet | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to the electron-withdrawing triazole ring and the carbonyl group of the ester, leading to a significant downfield shift. |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ (Methyl) | The methyl protons of the ester group are expected to appear in this characteristic region. |

Experimental Protocol for ¹H NMR Spectroscopy

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 - 168 | C=O (Ester) | The carbonyl carbon of the ester is expected in this downfield region.[2] |

| ~150 - 152 | C-3 (Triazole, C-Cl) | The carbon atom attached to the chlorine and two nitrogen atoms will be significantly deshielded. |

| ~143 - 145 | C-5 (Triazole, C-H) | The carbon atom bearing a proton in the triazole ring is also expected to be in the aromatic region. |

| ~53 - 55 | -OCH₃ (Methyl) | The methyl carbon of the ester group is typically found in this range. |

| ~50 - 52 | -CH₂- (Methylene) | The methylene carbon, being attached to the triazole nitrogen and the carbonyl group, will be deshielded and appear in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z ≈ 175 and 177 (in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragmentation Pathways:

Figure 3: Predicted major fragmentation pathways for methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate in EI-MS.

Experimental Protocol for Mass Spectrometry

A standard protocol would involve introducing a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (for EI) or liquid chromatography (for ESI).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2950 - 3000 | C-H (aliphatic) | Stretching |

| ~1740 - 1760 | C=O (ester) | Stretching. This is a strong and characteristic absorption. |

| ~1550 - 1600 | C=N (triazole ring) | Stretching. The C=N and N=N stretching vibrations of the triazole ring are expected in this region.[4] |

| ~1200 - 1300 | C-O (ester) | Stretching |

| ~700 - 800 | C-Cl | Stretching |

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic analysis of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate. While awaiting experimental verification, these predicted data offer a robust starting point for researchers working on the synthesis and characterization of this and structurally related compounds. The provided protocols for data acquisition represent standard methodologies that would be employed to obtain experimental spectra. The comprehensive analysis of predicted spectroscopic features will aid in the unambiguous identification and quality assessment of this important chemical entity.

References

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google P

- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (URL: not available)

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. (URL: not available)

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (URL: [Link])

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065 (2022). (URL: [Link])

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. (URL: [Link])

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions - ChemRxiv. (URL: [Link])

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(02), 123-129 (2024). (URL: [Link])

-

(1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate - NIH. (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (URL: [Link])

-

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate - Aladdin Scientific. (URL: [Link])

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. (URL: [Link])

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Introduction: The 1,2,4-Triazole Core - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold".[2][3][4] This versatile nucleus is a key component in a multitude of commercially available drugs, demonstrating a vast array of pharmacological effects.[5] The ability of the triazole ring to serve as a bioisostere for amide, ester, or carboxyl groups allows it to interact with a wide range of biological targets, leading to a broad spectrum of activities.[4][6] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[7][8] Triazole-based drugs such as fluconazole, itraconazole, and voriconazole are frontline therapies for systemic fungal infections.[5][9][10]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][10] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[4][11] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[4] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters the fungal cell membrane's structure and function, ultimately leading to fungal cell death.[4][12]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and the side chains.

| Position of Substitution | Key Structural Features for Enhanced Activity | Reference |

| N1-substitution | A 2,4-difluorophenyl group is commonly found in potent antifungal agents like fluconazole and voriconazole. | [9] |

| Side Chain | The presence of a tertiary alcohol and a halogenated phenyl ring is crucial for high activity. | [7] |

| Overall Structure | Lipophilicity plays a key role; optimal log P values contribute to better membrane permeability and target interaction. | [7] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole derivative against a fungal pathogen.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

-

Anticancer Activity: A Growing Area of Investigation

1,2,4-triazole derivatives have emerged as promising candidates for anticancer drug development, exhibiting a wide range of antiproliferative activities against various cancer cell lines.[2][5][13][14]

Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-triazoles are diverse and often target specific cellular pathways involved in cancer progression.[2][13] Some of the key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][15]

-

Kinase Inhibition: Many 1,2,4-triazole compounds have been designed to inhibit specific kinases, such as EGFR and BRAF, which are crucial for cancer cell signaling and proliferation.[13]

-

Aromatase Inhibition: Non-steroidal aromatase inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer.[5][10]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of 1,2,4-triazole derivatives is highly dependent on the substituents.

| Position of Substitution | Key Structural Features for Enhanced Activity | Reference |

| Phenyl Ring Substituents | Electron-withdrawing groups (e.g., chloro, fluoro) on a phenyl ring attached to the triazole often enhance anticancer activity. | [14][16] |

| Thioether Linkage | The presence of a thioether bridge connecting the triazole to other heterocyclic rings can lead to potent compounds. | [14] |

| Hybrid Molecules | Hybridization of the 1,2,4-triazole scaffold with other pharmacophores (e.g., quinazolines) has yielded compounds with significant anticancer effects. | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-triazole derivative in cell culture medium.

-

Replace the medium in the wells with the medium containing the compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antibacterial, Antiviral, and Anti-inflammatory Activities

Beyond their well-established antifungal and emerging anticancer properties, 1,2,4-triazole derivatives exhibit a remarkable range of other biological activities.

Antibacterial Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][19] The hybridization of the 1,2,4-triazole nucleus with other known antibacterial pharmacophores is a promising strategy to develop novel and more effective antibacterial agents. Some compounds have shown activity comparable to standard antibiotics like ampicillin.[20]

Antiviral Activity

The 1,2,4-triazole scaffold is present in several antiviral drugs, including the broad-spectrum antiviral agent ribavirin.[21] These derivatives have shown activity against a variety of viruses, such as human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[21][22] The mechanism of antiviral action can involve the inhibition of viral enzymes like polymerases or proteases.[23]

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties.[24][25][26][27][28] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway.[25][26] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[24][27][28]

Synthesis of 1,2,4-Triazole Derivatives: A General Protocol

A variety of synthetic methods are available for the preparation of 1,2,4-triazole derivatives.[1][29][30][31] A common and versatile approach involves the condensation of hydrazides with various reagents.

General Experimental Protocol: Synthesis from an Acyl Hydrazide

This protocol describes a general method for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

-

Reactant Mixture: In a round-bottom flask, combine an amide (1 equivalent) and an acyl hydrazide (1 equivalent).[29]

-

Heating: Heat the mixture in an oil bath at 150-160°C for 3-4 hours.[29] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.[29]

-

Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent.[29]

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antifungal and anticancer effects to promising antibacterial, antiviral, and anti-inflammatory properties. The ongoing exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and more effective therapeutic agents based on this privileged heterocyclic core. Future research will likely focus on the design of hybrid molecules and the exploration of novel biological targets to fully harness the therapeutic potential of 1,2,4-triazole derivatives.

References

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: )

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

-

A Literature Review Focusing on the Antiviral Activity of[18][32][20] and[18][20][21]-triazoles - PubMed. (URL: [Link])

-

Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (URL: [Link])

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link])

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (URL: [Link])

-

Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (URL: [Link])

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b] - ACS Publications. (URL: [Link])

-

New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed. (URL: [Link])

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (URL: [Link])

-

A Literature Review Focusing on the Antiviral Activity of[18][32][20] and[18][20][21]-triazoles. (URL: [Link])

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (URL: [Link])

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (URL: [Link])

-

1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])

-

Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - Taylor & Francis Online. (URL: [Link])

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (URL: [Link])

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (URL: [Link])

-

Antiviral activity of 1,2,4-triazole derivatives (microreview) - PubMed. (URL: [Link])

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (URL: [Link])

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed Central. (URL: [Link])

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (URL: [Link])

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed. (URL: [Link])

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (URL: [Link])

-

Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives - PMC. (URL: [Link])

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed. (URL: [Link])

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. (URL: [Link])

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (URL: [Link])

-

A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). (URL: [Link])

-

Antifungal Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 7. asianpubs.org [asianpubs.org]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isres.org [isres.org]

- 12. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isres.org [isres.org]

- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemmethod.com [chemmethod.com]

- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]